

sodium-coupled citrate transporter NaCT function

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Fundamental Biology of NaCT

NaCT is a plasma membrane transporter that mediates the sodium-dependent uptake of citrate into cells. The table below summarizes its core biochemical and functional properties.

Property	Description
Gene	SLC13A5 [1]
Protein Name	Sodium-coupled citrate transporter (NaCT) [1]
Key Substrate	Citrate (with a preference over other TCA cycle intermediates) [2] [3]
Transport Stoichiometry	Electrogenic; 4 Na ⁺ ions per trivalent citrate anion [3] [4]
Primary Tissue Expression	Liver (sinusoidal membrane of hepatocytes), neurons in the brain, testis (spermatozoa) [2] [3] [1]

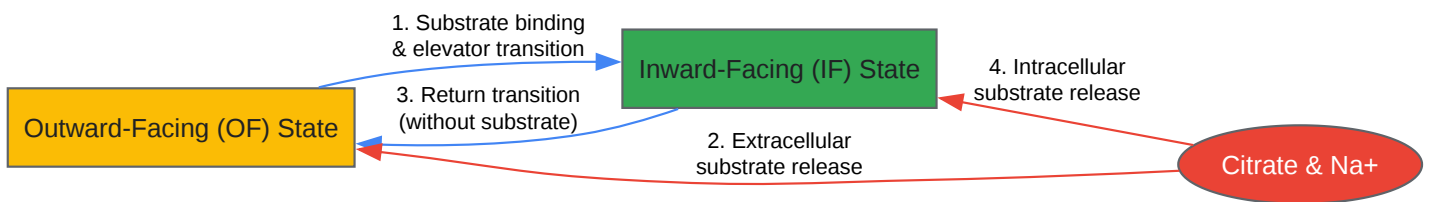
| **Human vs. Mouse Kinetics** | **Human NaCT:** Low-affinity/high-capacity ($K_m \sim 600 \mu M$) [3] **Mouse NaCT:** High-affinity/low-capacity ($K_m \sim 10-20 \mu M$) [2] [3] | | **Lithium Effect** | Stimulates human NaCT transport activity; inhibits rodent NaCT [2] [3] |

Structural Mechanisms and Transport Cycle

Understanding NaCT's structure is key to grasping its function and inhibition. While mouse and human NaCT have not been crystallized, the cryo-EM structure of human NaCT was recently solved, revealing its homodimeric architecture [5].

Each protomer consists of a stationary **scaffold domain** (TMs 1-4, 7-9) and a mobile **transport domain** (TMs 5, 6, 10, 11) that moves the substrate across the membrane via an "elevator" mechanism [5]. The substrate-binding site, which accommodates citrate and inhibitors like PF-06649298, is located within the transport domain [5].

The following diagram illustrates the conformational changes of NaCT during its transport cycle, transitioning between outward-facing and inward-facing states.



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Experimental Protocols for Functional Analysis

For researchers investigating NaCT, here are detailed methodologies for key functional assays.

Citrate Uptake Assay in Cell Culture

This is a direct method to measure NaCT transport activity.

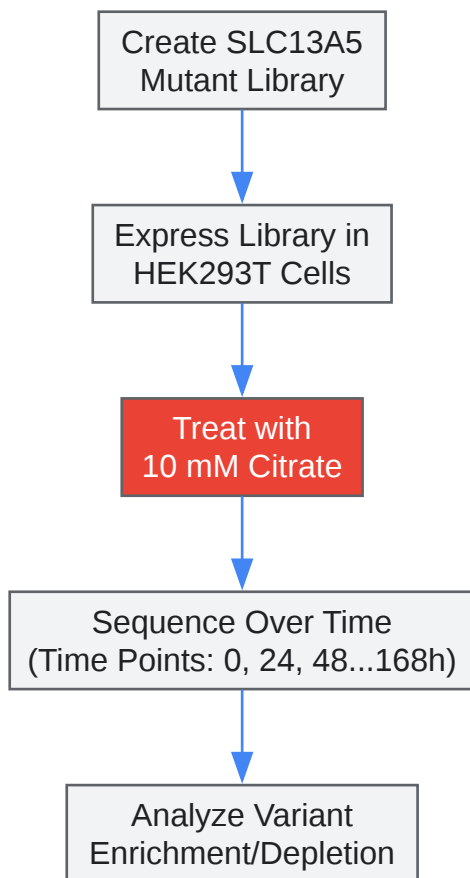
- **Cell Models:** Use HEK-293 or similar cell lines overexpressing human SLC13A5. These cells typically lack endogenous NaCT expression, providing a clean background [6] [5]. Primary human or mouse hepatocytes can also be used for a more native environment [2] [7].
- **Protocol Outline:**

- **Culture & Plate Cells:** Grow and plate cells in multi-well plates until they reach 80-90% confluency.
- **Uptake Buffer:** Use a Hanks' Balanced Salt Solution (HBSS) or similar, containing ~136 mM NaCl to provide the sodium gradient for transport [2] [7].
- **Introduce Substrate:** Incubate cells with a solution containing radiolabeled (e.g., ^{14}C -citrate) or fluorescently tagged citrate for a defined period (e.g., 2-10 minutes) [7].
- **Terminate & Wash:** Rapidly remove the substrate solution and wash cells with ice-cold buffer to stop transport.
- **Lysate & Quantify:** Lyse the cells and measure the accumulated radioactivity or fluorescence using a scintillation counter or plate reader [7].
- **Inhibition Testing:** To evaluate inhibitors, co-incubate the test compound with the citrate substrate. The half-maximal inhibitory concentration (IC_{50}) can then be calculated from the dose-response curve [7].

Cell Viability-Based Functional Screen (DMS Assay)

This indirect, high-throughput method was successfully used for deep mutational scanning (DMS) to characterize thousands of NaCT variants [6].

- **Principle:** High intracellular citrate levels are toxic to cells, likely by inducing mitochondrial apoptosis. Functional NaCT expression increases citrate uptake, leading to dose-dependent cell death. Non-functional mutants confer resistance [6].
- **Workflow:** The diagram below outlines the key steps in this screening process.



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NaCT in Human Disease and Drug Discovery

NaCT's central role in metabolism makes it a compelling target for several conditions.

Disease Area	Role of NaCT & Therapeutic Approach	Evidence
Metabolic Disorders	Target for Inhibition: Reducing hepatic citrate uptake lowers fatty acid synthesis, improving insulin sensitivity and reducing liver fat. Knockout mice are protected from obesity and fatty liver [7] [8] [5].	Preclinical (Animal Models) [7]
SLC13A5 Epilepsy	Target for Functional Restoration: Autosomal recessive loss-of-function mutations cause severe neonatal epileptic encephalopathy. Therapy aims to restore transporter function [6] [1] [9].	Human Genetics [1]

Disease Area	Role of NaCT & Therapeutic Approach	Evidence
Cancer Metabolism	Role in Nutrient Limitation: NaCT facilitates citrate import under nutrient-limited conditions, potentially supporting cancer cell metabolism [10].	Exploratory Research [10]

Inhibitor Development

Significant progress has been made in developing small-molecule inhibitors. For instance, compound **PF-06649298 (PF2)** is a potent, selective inhibitor that competes with citrate at the substrate binding site, as confirmed by cryo-EM [5]. Another dicarboxylate molecule, **compound 2**, was identified as a selective substrate-inhibitor with a clean in vitro safety profile, allowing for in vivo studies where it reduced hepatic lipid levels and improved glycemic control in mice [7].

Important Considerations for Translational Research

- **Critical Species Difference:** The marked kinetic differences between human and mouse NaCT mean that data from rodent models cannot be directly extrapolated to humans. This is a crucial factor in drug development and in understanding why Slc13a5-knockout mice do not exhibit the epileptic phenotype seen in humans [3] [9].
- **Mechanism of SLC13A5 Epilepsy:** The exact link between NaCT loss-of-function and seizures is not fully elucidated, but current evidence points to dysregulation of GABA signaling and hyperfunction of NMDA receptors in the brain, possibly related to citrate's role in chelating synaptic Zn^{2+} and other divalent cations [3] [6].

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